molecular formula C8H7ClF3NO2S B7806290 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B7806290
M. Wt: 273.66 g/mol
InChI Key: PGRIOLXTNSMGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyltrifluoromethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different biological activity.

    N-methyl-2-(trifluoromethyl)benzenesulfonamide: Lacks the chloro group, affecting its reactivity and applications.

    4-chloro-2-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, altering its chemical properties.

Uniqueness

The presence of both the trifluoromethyl and chloro groups in 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide enhances its biological activity and makes it a versatile compound in various research fields. Its unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRIOLXTNSMGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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